7-fluoro-2-phenyl-4H-chromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2558-17-0 |
|---|---|
Molecular Formula |
C15H9FO2 |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
7-fluoro-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H9FO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
InChI Key |
ZEYRNYUCQATYPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)F |
Other CAS No. |
2558-17-0 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Fluoro 2 Phenyl 4h Chromen 4 One and Analogous Fluorinated Chromen 4 Ones
Synthesis from Fluorinated Precursors
A primary strategy for the synthesis of fluorinated chromen-4-ones involves the use of starting materials that already contain the fluorine atom. This approach offers control over the position of fluorination and is widely employed for the synthesis of specific isomers.
Regioselective Condensation of Fluorinated Acetophenones with Benzaldehydes
The synthesis of 7-fluoro-2-phenyl-4H-chromen-4-one can be initiated from a fluorinated acetophenone (B1666503). A common method involves the condensation of a 2'-hydroxy-4'-fluoroacetophenone with a benzaldehyde (B42025) derivative. This reaction, typically a Claisen-Schmidt condensation, forms a fluorinated 2'-hydroxychalcone (B22705) intermediate, which then undergoes cyclization to yield the target flavone (B191248). semanticscholar.orgresearchgate.net The regioselectivity is ensured by the selection of the starting fluorinated acetophenone.
The initial condensation is generally carried out under basic conditions, using reagents such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. researchgate.net The subsequent cyclization to the flavone can be achieved through various oxidative methods, as detailed in the following section.
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Yield | Reference |
| 2'-Hydroxy-4'-fluoroacetophenone | Benzaldehyde | KOH | Methanol/Water | (E)-1-(4-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | High | |
| 2'-Hydroxy-4'-fluoroacetophenone | Substituted Benzaldehydes | NaOH | Ethanol | Various fluorinated 2'-hydroxychalcones | Good |
Claisen-Schmidt Reaction and Subsequent Oxidative Cyclization Routes to Fluorinated Flavones
The Claisen-Schmidt condensation is a cornerstone in the synthesis of flavones, including their fluorinated analogs. researchgate.net This reaction typically involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde to form a 2'-hydroxychalcone. For the synthesis of 7-fluoroflavones, a 2'-hydroxy-4'-fluoroacetophenone is the key starting material.
Once the fluorinated 2'-hydroxychalcone is formed, it undergoes an oxidative cyclization to yield the final flavone. A variety of reagents can be employed for this transformation. A widely used and effective method is the use of iodine in dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org This system promotes the cyclization and subsequent oxidation to the flavone in good yields. Other reported methods for oxidative cyclization include the use of selenium dioxide, palladium catalysts, and hypervalent iodine reagents.
The general mechanism for the iodine-DMSO mediated cyclization is thought to involve an intramolecular oxo-Michael addition to form a flavanone (B1672756) intermediate, which is then oxidized to the flavone.
| Chalcone (B49325) Precursor | Oxidizing Agent | Solvent | Product | Yield | Reference |
| (E)-1-(4-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | I₂ | DMSO | This compound | Good | semanticscholar.org |
| Various fluorinated 2'-hydroxychalcones | I₂ | DMSO | Various 7-fluoroflavones | Good | |
| 2'-Hydroxychalcone | H₂O₂ | Ethanol/NaOH | 3-Hydroxyflavone | 65% | |
| 2'-Hydroxychalcone | SiO₂-I₂ | Solvent-free | Flavone | 80% |
One-Pot Aldolisation-Intramolecular SNAr Processes for Fluorinated Chromen-4-ones
One-pot synthetic strategies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of fluorinated chromen-4-ones, a one-pot approach can be envisioned that combines the initial carbon-carbon bond formation (aldolisation) with the subsequent cyclization.
While a direct one-pot aldolisation followed by an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction specifically for this compound is not extensively documented, the synthesis of fluorinated flavanones via a tandem intramolecular oxa-Michael addition followed by electrophilic fluorination has been reported. This suggests the feasibility of tandem reactions in the synthesis of related fluorinated heterocyclic systems.
A plausible one-pot synthesis of 7-fluoroflavone could start from 2',4'-difluoroacetophenone (B1293509) and benzaldehyde. The initial base-catalyzed aldol (B89426) condensation would form a chalcone intermediate. Subsequent intramolecular cyclization would proceed via a nucleophilic attack of the phenoxide onto the carbon bearing the ortho-fluorine, displacing it in an SNAr mechanism to form the chromen-4-one ring. This approach leverages the increased electrophilicity of the fluorinated aromatic ring, making it susceptible to nucleophilic attack.
| Reactant 1 | Reactant 2 | Catalyst/Base | Process | Product |
| 2',4'-Difluoroacetophenone | Benzaldehyde | Base (e.g., KOH) | Aldol condensation followed by intramolecular SNAr | This compound |
Direct Fluorination Strategies on Chromen-4-one Ring Systems
An alternative to building the fluorinated chromen-4-one from fluorinated precursors is the direct introduction of a fluorine atom onto a pre-existing chromen-4-one or flavone skeleton. This approach can be advantageous when the non-fluorinated parent compound is readily available.
Electrophilic and Radical Fluorination using Specialized Reagents (e.g., Selectfluor, Acetyl Hypofluorite)
Electrophilic fluorinating agents are powerful tools for the direct introduction of fluorine onto electron-rich aromatic systems. Selectfluor® (F-TEDA-BF₄) is a widely used, commercially available, and user-friendly electrophilic fluorinating reagent. It has been successfully employed for the fluorination of various organic molecules, including heterocyclic compounds. The reaction mechanism is believed to proceed through an electrophilic attack on the aromatic ring. For chromen-4-one systems, the position of fluorination will be directed by the existing substituents on the rings.
Radical fluorination offers an alternative pathway for C-H fluorination. While less common for this specific ring system, radical approaches could potentially offer different regioselectivities compared to electrophilic methods.
| Substrate | Fluorinating Agent | Conditions | Product | Reference |
| Glycals | Selectfluor | Various | 2-Fluoro-saccharides | |
| Ketones | Selectfluor | CH₃CN | α-Fluoroketones | |
| Chromones/Flavones | Elemental Fluorine | Not specified | 3-Fluorochromones/3-Fluoroflavones |
De-diazotization Functionalization for Fluorine Introduction at C-7
A classic and reliable method for the introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. This reaction involves the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride.
For the synthesis of this compound, this method starts with 7-amino-2-phenyl-4H-chromen-4-one. The amino group is converted to a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a tetrafluoroborate source, typically tetrafluoroboric acid (HBF₄). The isolated diazonium tetrafluoroborate salt is then heated, often in an inert solvent or neat, to induce the loss of nitrogen gas and boron trifluoride, resulting in the formation of the C-F bond at the 7-position.
| Starting Material | Reagents | Key Intermediate | Product | Yield | Reference |
| 7-Amino-2-phenyl-4H-chromen-4-one | 1. NaNO₂, HBF₄ 2. Heat | 2-Phenyl-4-oxo-4H-chromen-7-yl-diazonium tetrafluoroborate | This compound | 85% | |
| Aromatic Amines | HBF₄, NaNO₂ then Heat | Diazonium tetrafluoroborate | Aryl Fluorides | Variable |
Transition Metal-Catalyzed Synthetic Approaches
The synthesis of the chromen-4-one core, particularly when functionalized with fluorine, has been significantly advanced through the use of transition metal catalysts. Palladium, in particular, has proven to be a versatile and efficient catalyst for constructing this key heterocyclic scaffold.
Palladium-Catalyzed Oxidative Cyclization in Chromen-4-one Synthesis
Palladium-catalyzed oxidative cyclization represents a powerful method for the formation of the chromen-4-one ring system. This approach often involves the cyclization of substrates like β-hydroxyenones or other suitable precursors. nih.gov While specific examples detailing the synthesis of this compound via this exact method are not extensively documented in the provided results, the general strategy is applicable to the synthesis of 2-aryl-4H-chromen-4-ones. researchgate.net The mechanism typically involves the coordination of the palladium catalyst to the organic substrate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic chromen-4-one ring. A notable example is the Wacker-type oxidative cyclization, which has been successfully used to prepare chromanone derivatives, precursors to chromen-4-ones. rsc.org These methods highlight the potential for direct and efficient construction of the core heterocyclic structure under palladium catalysis.
Cross-Coupling Reactions for Fluorinated 4H-Chromen-4-one Derivatives
Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis and functionalization of fluorinated 4H-chromen-4-one derivatives. These reactions, such as the Suzuki and Buchwald-Hartwig aminations, allow for the introduction of various substituents onto the chromen-4-one scaffold. nih.gov For instance, a trifluoromethyl group can be incorporated at the 2-position, and subsequent Suzuki reactions on a triflate derivative at the 7-position can be used to introduce aryl groups. nih.gov This strategy is highly effective for creating a library of diverse, functionalized fluorinated chromen-4-ones.
The versatility of this approach is demonstrated by the successful coupling of various arylboronic acids with chromone (B188151) substrates. acs.orgresearchgate.net This methodology provides a flexible route to a wide range of functionally substituted chromone and thiochromone (B8434766) scaffolds. acs.orgresearchgate.net The development of palladium-catalyzed cross-coupling reactions for perfluoro organic compounds further expands the scope of these transformations. mdpi.commdpi.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on a Chromen-4-one Scaffold nih.gov
| Entry | Arylating/Aminating Agent | Product | Yield (%) |
| 1 | 4-Hydroxyphenylboronic acid | 7-(4-hydroxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one | 79 |
| 2 | Cyclopropylboronic acid | 7-cyclopropyl-2-(trifluoromethyl)-4H-chromen-4-one | 95 |
| 3 | 3,4,5-Trimethoxyaniline | 2-(trifluoromethyl)-7-((3,4,5-trimethoxyphenyl)amino)-4H-chromen-4-one | 70 |
| 4 | 4-Chlorophenol (Ullmann Condensation) | 7-(4-chlorophenoxy)-2-(trifluoromethyl)-4H-chromen-4-one | 71 |
This table is generated based on data for a 2-trifluoromethyl-4-chromen-4-one scaffold, illustrating the applicability of the method to fluorinated chromen-4-ones.
Intramolecular Palladium-Catalyzed Acylation for Chromen-4-one Core Formation
A highly efficient method for constructing the 4H-chromen-4-one core involves the intramolecular palladium-catalyzed acylation of alkenyl bromides with aldehydes. researchgate.netnih.gov This protocol has been successfully applied to synthesize a variety of diversely functionalized flavonoids in moderate to good yields. nih.gov The reaction typically employs a catalyst system such as Pd(PPh₃)₄/Xphos with a base like K₂CO₃ in a solvent like 1,4-dioxane. nih.gov This approach is significant as it allows for the rapid assembly of the fundamental chromen-4-one structure from readily available starting materials. researchgate.net The versatility of this method suggests its potential application for the synthesis of this compound by using appropriately substituted precursors.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. msu.edunih.gov These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemicals, and the design of energy-efficient processes. acs.orgnih.gov
The transition metal-catalyzed methods discussed above align well with several green chemistry principles.
Catalysis (Principle 9): The use of palladium catalysts is a prime example of this principle. Catalytic reagents are used in small amounts and can be recycled, making them superior to stoichiometric reagents that are consumed in the reaction and generate more waste. nih.gov
Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Cross-coupling and cyclization reactions can be highly atom-economical, especially when compared to classical multi-step syntheses that may involve protecting groups.
Reduce Derivatives (Principle 8): Modern synthetic routes, such as one-pot reactions, can minimize or avoid the use of blocking groups, protection/deprotection steps, and temporary modifications, which reduces the number of reaction steps and the amount of waste generated. nih.govnih.gov
Safer Solvents and Auxiliaries (Principle 5): Research efforts are directed towards using more environmentally benign solvents or even performing reactions without a solvent, as demonstrated in some green synthetic approaches. nih.gov
Table 2: Application of Green Chemistry Principles to Fluorinated Chromen-4-one Synthesis
| Green Chemistry Principle | Relevance in Synthesis of this compound |
| 1. Waste Prevention | Catalytic methods and one-pot syntheses reduce the formation of by-products and waste streams. msu.eduacs.org |
| 2. Atom Economy | Palladium-catalyzed cross-coupling and acylation reactions can offer high atom economy. greenchemistry-toolkit.org |
| 9. Catalysis | The use of palladium catalysts in small quantities reduces waste compared to stoichiometric reagents. nih.gov |
| 5. Safer Solvents | Efforts to replace hazardous solvents with greener alternatives or to conduct solvent-free reactions. nih.gov |
| 6. Energy Efficiency | Catalytic reactions often proceed under milder conditions, reducing energy consumption. acs.org |
Analytical Characterization Techniques for Novel Fluorinated Chromen-4-one Derivatives
The unambiguous identification and structural confirmation of newly synthesized fluorinated chromen-4-one derivatives rely on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this process. nih.govnih.gov
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 2-phenyl-4H-chromen-4-one derivatives, characteristic signals can be observed for the protons on the chromone core and the phenyl ring. nih.gov
¹³C NMR spectra provide information on the carbon framework of the molecule. The presence of fluorine atoms can be confirmed by observing C-F coupling constants (e.g., ²J(C,F) and ¹J(C,F)), which give rise to characteristic splitting patterns for the carbon atoms near the fluorine substituent. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS, often using techniques like Electrospray Ionization (ESI), provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govresearchgate.net This allows for the determination of the elemental formula of the synthesized compound, confirming that the desired product has been formed with the correct atomic composition. nih.gov
Table 3: Representative Analytical Data for a Fluorinated Chromen-4-one Derivative nih.gov
| Technique | Compound | Key Observations |
| ¹H NMR | 7-cyclopropyl-2-(trifluoromethyl)-4H-chromen-4-one | δ 8.06 (d, J = 8.2 Hz, 1H), 7.19 – 7.15 (m, 2H), 6.68 (s, 1H), 2.07 – 1.99 (m, 1H), 1.21 – 1.08 (m, 2H), 0.91 – 0.81 (m, 2H) ppm. |
| ¹³C NMR | 7-cyclopropyl-2-(trifluoromethyl)-4H-chromen-4-one | δ 176.8, 156.2, 153.7, 152.2 (q, ²J(C,F) = 37.8 Hz), 125.9, 124.4, 121.8, 119.9, 117.7, 116.1 (q, ¹J(C,F) = 273.4 Hz), 114.3, 110.7 (q, ³J(C,F) = 2.5 Hz), 16.2, 11.2 ppm. |
| HRMS (ESI) | 7-cyclopropyl-2-(trifluoromethyl)-4H-chromen-4-one | m/z [M+H]⁺ calcd for C₁₃H₁₀F₃O₂⁺: 255.0627; found: 255.0629. |
This table presents data for a related fluorinated chromen-4-one to illustrate the characterization process.
Molecular Structure and Conformational Analysis of 7 Fluoro 2 Phenyl 4h Chromen 4 One
Crystallographic Investigations of 7-Fluoro-2-phenyl-4H-chromen-4-one and its Derivatives
Crystallographic studies are indispensable for unequivocally determining the three-dimensional arrangement of atoms in a solid-state, offering a clear picture of molecular conformation and packing.
X-ray Diffraction Analysis of Solid-State Molecular Conformation
While specific X-ray diffraction data for this compound is not currently available, analysis of related structures provides valuable insights. For instance, the crystal structure of (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate reveals that the 2H-chromene ring system is nearly planar. researchgate.netuni.lu Similarly, in 7-Fluoro-4-oxochromene-3-carbaldehyde, the chromenone ring is essentially planar, with only a minor deviation. researchgate.net In the case of 2-(2-Chlorophenyl)-7-methyl-4H-chromen-4-one, a related flavonoid, the fused-ring system is also almost planar. synquestlabs.com
A critical conformational parameter in 2-phenyl-4H-chromen-4-one derivatives is the dihedral angle between the chromene ring and the phenyl ring at the 2-position. In 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one, two independent molecules in the asymmetric unit exhibit significantly different dihedral angles of 10.3(5)° and 30.86(5)°. researchgate.netnih.gov This flexibility suggests that the rotational barrier is relatively low and that crystal packing forces can have a substantial influence on the final conformation. For this compound, a similar planarity of the chromene core is expected, with the phenyl ring likely twisted out of this plane.
Table 1: Crystallographic Data for Selected 7-Fluoro-Chromen-4-one Derivatives and Related Compounds
| Compound | Crystal System | Space Group | Key Torsion Angles/Dihedral Angles | Ref. |
| (7-Fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate | Triclinic | P-1 | Dihedral angle between 2H-chromene ring and morpholine (B109124) ring: 88.21 (11)° | researchgate.netuni.lu |
| 7-Fluoro-4-oxochromene-3-carbaldehyde | Monoclinic | P2₁/n | Dihedral angle between fluoro-substituted benzene (B151609) ring and pyran ring: 1.92 (4)° | researchgate.net |
| 2-(2-Chlorophenyl)-7-methyl-4H-chromen-4-one | Monoclinic | P2₁/n | Dihedral angle between chromene group and chlorophenyl ring: 50.9 (6)° | synquestlabs.com |
| 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one | Triclinic | P1 | Dihedral angle between chromene ring and phenyl ring: 10.3 (5)° and 30.86 (5)° | researchgate.netnih.gov |
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-F···π Contacts)
Intermolecular interactions are the driving forces behind the formation of specific crystal lattices. In fluorinated compounds, a diverse range of such interactions can be observed.
Weak C-H···O and C-H···F hydrogen bonds are common. researchgate.netuni.lu In the crystal structure of (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, inversion dimers are formed through pairs of weak C-H···F hydrogen bonds. researchgate.netuni.lu
Aromatic π-π stacking interactions are also frequently observed in flavonoids and related compounds. synquestlabs.comunimi.itnih.gov These can occur between the phenyl rings and the benzene or pyran rings of the chromone (B188151) system. For example, in 2-(2-Chlorophenyl)-7-methyl-4H-chromen-4-one, a strong π-π stacking interaction is observed with a centroid-centroid distance of 3.578 Å. synquestlabs.com The presence of the electron-withdrawing fluorine atom in this compound could modulate the electron density of the aromatic rings, thereby influencing the strength and geometry of these π-π interactions.
Furthermore, the fluorine atom can participate in C-F···π interactions, where the fluorine atom interacts with an electron-rich π-system. researchgate.net The propensity for fluorine to form such contacts is often higher than for other halogens. researchgate.net
Computational Studies on Molecular Geometry and Electronic Properties
In the absence of experimental data, computational methods like Density Functional Theory (DFT) are powerful tools for predicting molecular properties.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Distributions
DFT calculations would be invaluable for determining the optimized ground state geometry of this compound. Such calculations could predict bond lengths, bond angles, and the crucial dihedral angle between the phenyl and chromone rings. Furthermore, DFT can provide insights into the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity and interaction with biological targets. For other fluorinated molecules, DFT has been successfully used to analyze the effects of fluorination on molecular structure and properties. nih.gov
Conformational Landscape Analysis and Energy Minimization Studies
Molecules like this compound can exist in various conformations, particularly concerning the rotation of the phenyl ring. A conformational landscape analysis, typically performed using computational methods, can map the relative energies of these different conformations. By identifying the global energy minimum and other low-energy conformers, it is possible to understand which shapes the molecule is most likely to adopt. For a related compound, 2-(4-fluoro-phenyl)-ethylamine, computational studies have revealed the existence of multiple stable conformers. A similar analysis for this compound would be crucial for a complete understanding of its structure-activity relationships.
In Vitro Biological Activities and Pharmacological Target Engagement of 7 Fluoro 2 Phenyl 4h Chromen 4 One
Investigation of Enzymatic Inhibition Profiles
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Studies
The potential of chromone (B188151) derivatives to inhibit monoamine oxidases (MAOs) has been an area of interest in the context of neurodegenerative diseases. Research has shown that chromone scaffolds can be tailored to selectively inhibit MAO-B. For instance, a series of chromone-hydroxypyridinone hybrids were designed and evaluated for their MAO inhibitory activities. nih.gov Generally, compounds with substituents at the C-7 position of the chromone ring demonstrated better MAO-B inhibitory activity, with IC50 values ranging from micromolar to nanomolar concentrations. nih.gov
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition
Cholinesterase inhibitors are crucial in managing neurodegenerative conditions like Alzheimer's disease by preventing the breakdown of acetylcholine. arabjchem.orgnih.gov The chromen-4-one scaffold is recognized as a versatile base for developing pharmacologically active agents, including cholinesterase inhibitors. nih.gov Studies on various 2-phenyl-4H-chromen-4-one derivatives have shown their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net
For instance, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated for their anti-cholinesterase activity. One derivative, compound 4k, showed significant potency against BChE with an IC50 value of 0.65 ± 0.13 µM. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of BChE. nih.gov The structure-activity relationship (SAR) analysis of these derivatives highlighted that specific substitutions on the phenyl ring attached to the chromen-4-one scaffold are crucial for their inhibitory activity. nih.gov
Table 1: Cholinesterase Inhibition Data for Selected Chromenone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| 4k | BChE | 0.65 ± 0.13 nih.gov | Competitive nih.gov |
| 4c | BChE | 0.89 ± 0.24 nih.gov | Not specified |
| 4d | BChE | 1.19 ± 0.31 nih.gov | Not specified |
Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (5-LOX) Inhibition
The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for anti-inflammatory drugs. nih.gov Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov A series of 2-phenyl-4H-chromen-4-one derivatives with a methylsulfonyl group at the para position of the C-4 phenyl ring were synthesized and evaluated for their COX inhibitory activity. nih.govnih.gov
One of the most potent compounds in this series, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d), exhibited a COX-2 IC50 of 0.07 μM and a high selectivity index of 287.1, comparable to celecoxib. nih.govnih.gov The structure-activity data indicated that the substituent at the C-3 position of the chromene scaffold plays a significant role in COX-2 inhibitory activity. nih.govnih.gov
Regarding 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, a novel inhibitor, KRH-102140, which is a (2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine, has been identified. nih.gov It inhibited 5-LO activity with an IC50 value of 160 ± 23 nmol/l. nih.gov
Table 2: COX Inhibition Data for Selected 2-Phenyl-4H-chromen-4-one Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
| 5d | >20 | 0.07 nih.govnih.gov | 287.1 nih.govnih.gov |
| Celecoxib (Reference) | 24.3 | 0.06 nih.govnih.gov | 405 nih.govnih.gov |
Beta-Glucuronidase Inhibition and Related Mechanisms
The information regarding the direct inhibition of beta-glucuronidase by 7-fluoro-2-phenyl-4H-chromen-4-one is not available in the provided search results.
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme in DNA replication and a target for some anticancer drugs. embopress.org Certain fluoroquinolone antibiotics have been shown to inhibit human topoisomerase IIα, particularly upon UVA irradiation. nih.gov While the search results mention the inhibition of topoisomerase II by other classes of compounds, including acridones, there is no specific information on the inhibitory activity of this compound against this enzyme. nih.gov
Inositol (B14025) Polyphosphate 6-Kinase 2 (IP6K2) Inhibition
Inositol hexakisphosphate kinases (IP6Ks) are involved in the synthesis of inositol pyrophosphates, which play roles in various cellular processes. nih.gov A potent inhibitor of IP6K, compound 20 (UNC7467), was developed with IC50 values of 8.9 nM for IP6K1 and 4.9 nM for IP6K2. nih.gov Flavonoids, such as quercetin (B1663063), have also been shown to inhibit IP6K, with diosmetin (B1670712) being a particularly selective and effective inhibitor in intact cells. nih.gov However, there is no specific data in the provided results on the direct inhibition of IP6K2 by this compound.
Sirtuin 2 (SIRT2) Inhibition
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including aging, inflammation, and metabolism. nih.gov The modulation of sirtuin activity by small molecules is an area of active research. While flavonoids as a chemical class have been identified as modulators of sirtuins, with some exhibiting inhibitory effects on SIRT2, specific data on the direct interaction between this compound and SIRT2 is not available in the current scientific literature. nih.govmdpi.com
Research has shown that certain flavonoids can inhibit SIRT2, which has been associated with potential therapeutic effects in neurodegenerative diseases and cancer. mdpi.com However, the specific structural features of flavonoids that govern the potency and selectivity of sirtuin inhibition are still under investigation. The effect of fluorine substitution on the flavone (B191248) backbone, as seen in this compound, on SIRT2 inhibition has not been specifically elucidated. Therefore, while the broader class of flavonoids has demonstrated interaction with sirtuins, the direct inhibitory activity of this compound on SIRT2 remains to be determined through specific enzymatic assays.
Other Potential Enzyme Targets and Their Modulation
Beyond sirtuins, flavonoids are known to interact with a wide range of enzymes. One identified target for flavonoid-based compounds is Inositol hexakisphosphate kinase 2 (IP6K2). This enzyme is involved in the production of inositol phosphates, which are important signaling molecules. While a study on flavonoid-based IP6K2 inhibitors included the synthesis of this compound, detailed inhibitory data for this specific compound against IP6K2 were not provided in the accessible literature.
The broader class of flavonoids has been shown to modulate the activity of various other enzymes, including protein kinase C. nih.gov The lipophilicity and other structural characteristics of flavonoids are thought to be important for their ability to regulate enzyme activity. nih.gov However, specific studies detailing the modulation of other enzyme targets by this compound are currently lacking.
Table 1: Potential Enzyme Targets of Flavonoids
| Enzyme Target | General Role of Flavonoids | Specific Data for this compound |
| Sirtuin 2 (SIRT2) | Modulatory, with some flavonoids acting as inhibitors. nih.govmdpi.com | Not available |
| Inositol hexakisphosphate kinase 2 (IP6K2) | Identified as a target for flavonoid-based inhibitors. | Synthesis reported in a study on IP6K2 inhibitors, but specific inhibitory data is not available. |
| Protein Kinase C (PKC) | Modulatory, with some flavonoids exhibiting biphasic effects (stimulation at low concentrations, inhibition at high concentrations). nih.gov | Not available |
Receptor Interaction and Ligand Activity Studies
G protein-coupled receptors (GPCRs) represent a large and diverse family of cell surface receptors that are important drug targets. explorationpub.com Flavonoids have been shown to interact with various GPCRs, acting as agonists, antagonists, or allosteric modulators. explorationpub.com However, there is no specific information available in the scientific literature regarding the interaction of this compound with GPR55, GPR18, or GPR35. The study of flavonoid interactions with these specific orphan GPCRs is an emerging area of research.
The cannabinoid receptors CB1 and CB2 are key components of the endocannabinoid system and are involved in a wide range of physiological processes. While fluorinated compounds have been developed as ligands for cannabinoid receptors, there is no direct evidence to suggest that this compound interacts with either CB1 or CB2 receptors. nih.govnih.gov The structural requirements for ligand binding to cannabinoid receptors are relatively specific, and it is not known if the 7-fluoroflavone scaffold possesses the necessary features for significant interaction.
Table 2: Receptor Interaction Profile
| Receptor Target | General Interaction of Flavonoids | Specific Data for this compound |
| GPR55, GPR18, GPR35 | Flavonoids can modulate GPCR activity. explorationpub.com | Not available |
| Cannabinoid Receptors (CB1, CB2) | No general established interaction for the flavonoid class. | Not available |
In Vitro Efficacy Against Pathological Processes
Flavonoids are a class of natural products known to exhibit a broad spectrum of antiviral activities against various viruses, including the influenza A virus. researchgate.netnih.gov These compounds can interfere with multiple stages of the viral life cycle, from entry into the host cell to replication and release of new viral particles. nih.gov For instance, some flavonoids have been shown to inhibit the neuraminidase activity of the influenza virus, while others can modulate the host immune response to infection.
Despite the known antiviral potential of the flavonoid family, there are no specific studies reporting the in vitro antiviral activity of this compound against the influenza A virus or any other viral strains. The introduction of a fluorine atom at the 7-position of the flavone core could potentially influence its biological activity, but this has not yet been experimentally verified in the context of virology.
Table 3: Antiviral Activity Profile
| Pathological Process | General Antiviral Activity of Flavonoids | Specific Data for this compound |
| Influenza A Virus Infection | Many flavonoids show inhibitory activity against influenza A virus through various mechanisms. researchgate.netnih.gov | Not available |
Antimicrobial and Antifungal Efficacy Against Various Microorganisms
Derivatives of 2-phenyl-chromen-4-one have demonstrated notable antimicrobial and antifungal properties. Studies have shown that the flavone ring system is a promising scaffold for developing new antimicrobial agents. nih.govresearchgate.net For instance, various synthesized 2-phenyl chromen-4-one compounds have been screened for their efficacy against several human pathogenic bacteria and plant mold fungi. nih.govresearchgate.net
The antifungal activity of this class of compounds has been particularly noted against various Candida species, which are known opportunistic pathogens responsible for a range of infections. academicjournals.org Research on the unsubstituted 2-phenyl-4H-chromen-4-one revealed varying levels of activity against different Candida strains, suggesting its potential as a source for antifungal treatments. academicjournals.org One study determined the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) for several species, as detailed in the table below.
| Fungus | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | >62.5 | >250 |
| Candida parapsilosis | 31.25 | 31.25 |
| Candida famata | 62.5 | 62.5 |
| Candida glabrata | 125 | 125 |
| Candida lipolytica | 15.62 | Not Reported |
| Data sourced from a study on 2-phenyl-4H-chromen-4-one against Candida species. academicjournals.org |
Furthermore, other chromen-4-one derivatives have shown efficacy against other fungi like Cryptococcus neoformans, a significant challenge to human health. nih.gov The introduction of different substituents on the chromen-4-one core can modulate this activity. For example, certain chromene-based azo chromophores and chromene-sulfonamide hybrids have exhibited potent antimicrobial activities with low minimum inhibitory concentrations (MIC). nih.govresearchgate.net While specific data on the 7-fluoro derivative is limited, the general antimicrobial and antifungal potential of the 2-phenyl-chromen-4-one scaffold is well-documented, indicating a promising area for further investigation of its fluorinated analogues. researchgate.netresearchgate.netnih.gov
Antioxidant Mechanisms via Radical Scavenging and Total Antioxidant Capacity Assays
The antioxidant properties of chromen-4-one derivatives are well-established, primarily attributed to their ability to act as free radical scavengers. nih.gov These compounds exhibit antioxidant effects through mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com The antioxidant capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and total antioxidant capacity (TAC) tests. nih.govresearchgate.netmdpi.com
The table below summarizes the antioxidant activity of different classes of compounds related to this compound, as measured by common in vitro assays.
| Assay Type | Compound Class | Finding |
| DPPH Radical Scavenging | 2-Phenyl Chromen-4-ones | Moderate antioxidant activity observed for a series of synthesized compounds. researchgate.net |
| DPPH Radical Scavenging | 2-(furan-2′-yl)-3-hydroxy-4H-chromen-4-one derivatives | Free radical scavenging activity was studied using DPPH, showing the effect of various substituents. researchgate.net |
| Total Antioxidant Capacity (TAC) | 4-hydroxycoumarin derivatives | A series of compounds were evaluated, with some showing high total antioxidant capacity. nih.gov |
| This table presents a summary of findings for related compound classes. |
While direct quantitative data for this compound is not detailed in the provided context, the consistent antioxidant activity across the broader class of chromenones and flavonoids suggests that it likely possesses radical scavenging capabilities. mdpi.com
Anti-inflammatory Mechanisms (e.g., TLR4/MAPK Pathway Modulation)
A significant area of research for 2-phenyl-4H-chromen-4-one derivatives is their anti-inflammatory potential. mdpi.comnih.govnih.gov A key mechanism underlying this activity is the modulation of inflammatory signaling pathways, particularly the Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net TLR4 is a receptor that, when activated by stimuli like lipopolysaccharide (LPS), triggers a cascade of inflammatory responses, including the production of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov
Studies have shown that certain 2-phenyl-4H-chromen-4-one derivatives can effectively suppress LPS-induced inflammation in vitro. nih.govresearchgate.net These compounds have been found to inhibit the production of NO and other pro-inflammatory cytokines in macrophage cell lines. nih.govnih.gov The mechanism of this inhibition involves the downregulation of the TLR4/MAPK signaling pathway. nih.gov Specifically, active compounds have been shown to reduce the expression of TLR4 and its downstream signaling adaptor protein, MyD88. nih.govnih.gov
A study on a series of novel 2-phenyl-4H-chromen-4-one derivatives identified a lead compound (referred to as compound 8) that demonstrated significant anti-inflammatory effects. nih.govnih.govresearchgate.net The findings indicated that this compound suppressed the LPS-induced inflammatory response by inhibiting both the TLR4 and MAPK signaling pathways. nih.gov Although the specific structure of "compound 8" in relation to the 7-fluoro derivative is not explicitly stated, the results highlight the potential of the 2-phenyl-4H-chromen-4-one scaffold as a modulator of these key inflammatory pathways. nih.govnih.gov
Antiglycation Potential in Disease Models
Non-enzymatic glycation, the process of sugars reacting with proteins or lipids, leads to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the complications of diabetes and other diseases. nih.govresearchgate.net Consequently, compounds with antiglycation potential are of significant therapeutic interest.
Research has indicated that 2-phenyl-4H-chromen-4-one derivatives possess notable antiglycation activity. nih.govresearchgate.net In vitro studies have evaluated the ability of these compounds to inhibit the formation of AGEs. For example, a chromen-4-one derivative isolated from Pistacia chinensis, 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxy-4H-chromen-4-one, showed a very high inhibitory effect on glycation. nih.govresearchgate.net This suggests that the chromen-4-one backbone is a promising structure for the development of antiglycation agents. nih.gov A series of 2-phenyl-4H-chromen-4-one derivatives were also designed and evaluated for their ability to inhibit AGEs formation, further supporting the potential of this chemical class. researchgate.net
The table below shows the reported antiglycation activity of a related chromen-4-one compound.
| Compound | Source | % Inhibition of Glycation |
| 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxy-4H-chromen-4-one | Pistacia chinensis | 90.12% |
| Data from a study on a compound isolated from Pistacia chinensis. nih.govresearchgate.net |
These findings underscore the potential of flavonoids and specifically 2-phenyl-4H-chromen-4-one derivatives, including the 7-fluoro substituted variant, as inhibitors of the glycation process.
Neuroprotective Effects in In Vitro Cellular Models
The neuroprotective potential of 2-phenyl-4H-chromen-4-one derivatives is an emerging area of research. One of the key targets in neurodegenerative diseases like Alzheimer's is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. Inhibiting AChE can lead to improved cognitive function.
Studies have been conducted to evaluate the poly-functionality of 2-phenyl-4H-chromen-4-one derivatives, including their ability to inhibit AChE. researchgate.net The design and synthesis of these compounds as potential multi-target agents for diseases like Alzheimer's suggest a role in neuroprotection. While extensive in vitro cellular model data for this compound is not widely available in the provided context, the investigation of related compounds for AChE inhibition points towards a plausible neuroprotective mechanism for this class of molecules. researchgate.net The general neuroprotective effects of flavonoids are also recognized, often linked to their antioxidant and anti-inflammatory properties which can mitigate neuronal damage. nih.gov
Structure Activity Relationship Sar Investigations of 7 Fluoro 2 Phenyl 4h Chromen 4 One Derivatives
Influence of Fluorine Atom Position and Electronic Nature on Biological Activities
The position and electronic properties of the fluorine atom on the flavone (B191248) skeleton are critical determinants of biological activity. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds, as well as participate in hydrogen and halogen bonds, can significantly alter a molecule's interaction with biological targets. mdpi.comnih.gov
The placement of a fluorine atom at the C-7 position of the chromen-4-one A-ring, as in the title compound, influences the molecule's electronic distribution and potential for specific interactions with protein residues. Studies on related flavonoid structures have demonstrated that substitutions at the C-7 position can yield compounds with potent biological activities. For instance, modifications at the C-7 position of flavones have been shown to produce derivatives with significant anti-angiogenic or anti-tumor properties. mdpi.com
The substitution pattern of fluorine on other parts of the scaffold also modulates efficacy. For example, fluorination at the C-3 position has been shown to enhance the antioxidant activity of certain flavones compared to their non-fluorinated counterparts. nih.gov Similarly, fluorinated flavones have demonstrated greater potency as antioxidants in DPPH assays. olemiss.edu The strategic introduction of fluorine can block metabolic oxidation pathways. Placing a fluorine atom on a phenyl ring, for instance, can deactivate other positions on the ring towards oxidation by cytochrome P450 enzymes, thereby increasing the drug's retention and effectiveness. mdpi.com The unique properties of fluorine, therefore, make its positional placement a key strategy in the rational design of potent and selective bioactive compounds. researchgate.net
Impact of Substituents on the C-2 Phenyl Moiety on Pharmacological Efficacy
The C-2 phenyl ring (traditionally known as the B-ring in flavonoids) is a primary site for structural modification to tune the pharmacological efficacy of flavone derivatives. The nature, size, and position of substituents on this ring can dramatically influence potency and selectivity.
Research has consistently shown that the substitution pattern on the C-2 phenyl ring is a critical factor for various biological activities, including anti-proliferative, anti-inflammatory, and enzyme inhibitory effects.
Electron-Withdrawing Groups: The incorporation of electron-withdrawing groups at the C-4′ position of the B-ring has been found to enhance the anti-proliferative activity of flavone derivatives against breast cancer cell lines. rsc.org In one study, a flavone derivative with a trifluoromethyl group (a strong electron-withdrawing group) at the C-4′ position exhibited notable antibacterial activity. mdpi.com
Sulfonyl Moieties: A prominent example is the design of selective cyclooxygenase-2 (COX-2) inhibitors. A series of 2-phenyl-4H-chromen-4-one derivatives featuring a methylsulfonyl (p-MeSO₂) group at the C-4' position of the C-2 phenyl ring were synthesized. This specific substituent was designed to interact with the secondary pocket of the COX-2 active site, conferring selectivity over the COX-1 isoform. Molecular modeling confirmed that the p-MeSO₂ group oriented itself favorably within the COX-2 secondary pocket, interacting with key amino acid residues. mdpi.com
Halogenation: The introduction of halogens to the C-2 phenyl ring has also been explored. In a study of apigenin (B1666066) derivatives, a compound with a 2-fluoro-phenyl moiety showed potent antitumor activity against an ovarian carcinoma cell line. mdpi.com This highlights the potential of combining the 7-fluoro substitution on the A-ring with additional halogenation on the B-ring to achieve synergistic effects.
The following table summarizes the impact of various substituents on the C-2 phenyl ring on the biological activity of flavone derivatives based on related studies.
| Parent Scaffold | C-2 Phenyl Substituent | Biological Activity | Key Finding | Reference |
| 2-Phenyl-4H-chromen-4-one | 4'-Methylsulfonyl (p-MeSO₂) | COX-2 Inhibition | The p-MeSO₂ group is crucial for potent and selective COX-2 inhibition. | mdpi.com |
| Flavone | 4'-Trifluoromethyl | Antibacterial | Exhibited significant activity against various bacterial strains. | mdpi.com |
| Flavone | 4'-Electron-withdrawing groups | Anti-proliferative | Enhanced activity against breast cancer cell lines. | rsc.org |
| Apigenin-7-methyl ether | 2'-Fluoro | Antitumor | Potent activity (IC₅₀ = 10 µM) against ovarian carcinoma cell line SKOV-3. | mdpi.com |
Systematic Modifications of the Chromen-4-one Heterocyclic Core and Their Biological Implications
The chromen-4-one heterocyclic core is not merely a passive scaffold but an active pharmacophoric element. Its structural integrity and specific atoms are often essential for biological activity, and systematic modifications can lead to profound changes in pharmacological profiles.
One of the most significant modifications involves the C-4 carbonyl group. The oxygen atom of this keto function is a key hydrogen bond acceptor, and its interaction with biological targets is often crucial for binding and activation. In a study on GPR55 receptor ligands, replacing the C-4 carbonyl oxygen with a sulfur atom (to create a thiochromenone) transformed a potent agonist into a weak antagonist. This demonstrated the critical importance of the polar keto function for GPR55 activation. Current time information in Bangalore, IN.
Conversely, for other targets, this same modification can be beneficial. The synthesis of 4-thioflavone analogues of hydroxy flavones resulted in compounds with significantly enhanced anti-proliferative activity against breast cancer cell lines compared to their oxygen-containing counterparts. rsc.org
Replacing the entire chromen-4-one core structure typically leads to a complete loss of activity, underscoring its essential role as a binding scaffold. When the chromen-4-one core of a GPR55 ligand was replaced by a naphthyl residue, both agonistic and antagonistic potency were completely abolished. Current time information in Bangalore, IN. This confirms that the specific heterocyclic system is indispensable for molecular recognition at the receptor.
Furthermore, the core can be functionalized to create hybrid molecules. For example, linking other heterocyclic structures, such as furan-2(3H)-ones, to the C-3 position of the chromen-4-one core has been explored to develop novel hybrid compounds with potential antibacterial activity. researchgate.net
| Core Modification | Target/Activity | Biological Implication | Reference |
| Replacement of C-4 Keto with Thioketo (C=S) | GPR55 Receptor | Conversion of agonist to weak antagonist, loss of activation potential. | Current time information in Bangalore, IN. |
| Replacement of C-4 Keto with Thioketo (C=S) | Anti-proliferative (Breast Cancer) | Enhanced anti-proliferative potency. | rsc.org |
| Replacement of Chromen-4-one with Naphthyl | GPR55 Receptor | Complete loss of agonistic and antagonistic activity. | Current time information in Bangalore, IN. |
| Functionalization at C-3 with Furan-2(3H)-one | Antibacterial | Creation of hybrid molecules with potential antibacterial properties. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For derivatives of 7-fluoro-2-phenyl-4H-chromen-4-one, QSAR can be instrumental in predicting pharmacological efficacy, guiding the design of new analogues, and minimizing the need for exhaustive synthesis and screening.
The process involves generating a dataset of related compounds with known activities and calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological). Statistical methods are then employed to build a mathematical model that can predict the activity of new, untested compounds.
Several chemometric methods have been successfully applied to model the activity of chromene-based structures. For instance, a QSAR study on 4-aryl-4-H-chromenes used genetic algorithms (GA) to select the most relevant descriptors responsible for apoptosis-inducing activity. These descriptors were then used to build predictive models using techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Multiple Linear Regression (MLR). The resulting GA-SVM model demonstrated high reliability and predictive accuracy. olemiss.edu
Modern QSAR approaches are continuously evolving. While traditional methods have proven effective, they can sometimes struggle to predict "activity cliffs"—where a small structural modification leads to a large, unexpected drop in activity. researchgate.net To address this and improve predictive power, newer techniques are being explored. Graph Neural Networks (GNNs), for example, have been shown to significantly outperform traditional QSAR models for toxicity prediction by incorporating more complex relational data. nih.gov
For a series of this compound derivatives, a QSAR study would aim to identify key descriptors that govern a specific biological response. These might include:
Electronic Descriptors: Describing the effect of substituents on the C-2 phenyl ring.
Quantum Chemical Descriptors: Related to the energy of frontier molecular orbitals (HOMO/LUMO) and the partial charges on atoms, particularly the C-7 fluorine and C-4 oxygen.
A robust QSAR model can accelerate the drug discovery process by allowing researchers to computationally screen a large virtual library of potential derivatives and prioritize the synthesis of only the most promising candidates. nih.gov
Design Principles for Enhanced Potency and Selective Biological Responses
Based on the SAR and QSAR investigations of the this compound scaffold and related flavones, several key design principles emerge for developing derivatives with enhanced potency and selectivity.
Strategic Fluorine Placement: The position of the fluorine atom is paramount. The C-7 fluorine provides a starting point, but additional fluorination on the C-2 phenyl ring (e.g., at the 2' or 4' positions) or at other positions like C-3 can modulate activity. Fluorine's ability to engage in specific interactions like hydrogen or halogen bonds can be exploited to increase binding affinity and selectivity for a given target. mdpi.comnih.gov
Optimization of C-2 Phenyl Substituents: This ring is a critical handle for tuning efficacy. For anti-cancer activity, electron-withdrawing groups at the C-4' position are often favorable. rsc.org For achieving selectivity against specific enzyme isoforms like COX-2, introducing larger, specific functional groups like a methylsulfonyl moiety at the C-4' position is a proven strategy. mdpi.com
Respect the Core, Modify with Purpose: The chromen-4-one core is generally essential for binding and should be preserved. Current time information in Bangalore, IN. However, targeted bioisosteric replacement of core atoms, such as the C-4 keto oxygen for sulfur, can be a powerful tool to switch or enhance activity, depending on the target's active site characteristics. rsc.orgCurrent time information in Bangalore, IN.
Leverage Computational Modeling: QSAR and molecular docking studies should be integral to the design process. These models can predict the activity of virtual compounds, rationalize observed SAR, and provide insights into the specific molecular interactions driving potency and selectivity. This allows for a more rational, hypothesis-driven approach to lead optimization. olemiss.edunih.gov
Hybridization for Novel Activity: Attaching other pharmacologically active fragments or heterocyclic systems to the chromen-4-one scaffold, for instance at the C-3 or C-7 positions, can create hybrid molecules with novel or dual modes of action. mdpi.comresearchgate.net
By integrating these principles, medicinal chemists can more effectively navigate the chemical space around the this compound core to develop next-generation therapeutic agents with superior pharmacological profiles.
Computational Approaches in the Research of 7 Fluoro 2 Phenyl 4h Chromen 4 One
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding interactions between 7-fluoro-2-phenyl-4H-chromen-4-one analogs and their biological targets, thereby guiding the design of more potent and selective inhibitors.
In the context of chromene derivatives, molecular docking studies have been pivotal in elucidating their mechanism of action against various diseases. For instance, docking simulations of 4-phenyl-4H-chromene analogs into the active sites of anticancer and anti-inflammatory targets have revealed key binding interactions. globalresearchonline.net These studies often utilize software like AutoDock and ArgusLab to predict binding affinities and poses. globalresearchonline.net The insights gained from these simulations help in identifying crucial structural features required for biological activity.
Research on related 2-phenyl-4H-chromen-4-one derivatives has demonstrated the utility of molecular docking in identifying selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net These studies have shown how specific substitutions on the chromene scaffold can influence binding affinity and selectivity. For example, a molecular modeling study of a 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivative docked into the active site of COX-2 revealed that the p-MeSO2 substituent on the phenyl ring was well-oriented within the secondary pocket of the enzyme. nih.govresearchgate.net This orientation facilitates favorable interactions with key amino acid residues, such as Arg513, Val523, and His90. nih.govresearchgate.net
The following table summarizes representative findings from molecular docking studies on chromene derivatives, highlighting the target, software used, and key findings.
| Derivative Class | Target Protein | Docking Software | Key Findings |
| 4-Phenyl-4H-chromene analogues | Anticancer and anti-inflammatory targets (e.g., Tubulin, Estrogen receptor, TNF-α receptor) | AutoDock, ArgusLab | Identified analogues with higher docking scores than unsubstituted chromene, indicating potentially greater activity. globalresearchonline.net |
| 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-ones | Cyclooxygenase-2 (COX-2) | Not specified in abstract | The p-MeSO2 group on the phenyl ring orients into the COX-2 secondary pocket, interacting with key residues. The size and nature of the substituent at the C-3 position are important for inhibitory activity. nih.govresearchgate.net |
| Substituted benzimidazolyl chromen-4-one chalcones | Not specified in abstract | AutoDock Vina | A library of derivatives was designed and docked to identify potential leads with favorable binding energies. researchgate.net |
Molecular Dynamics Simulations for Understanding Binding Stability and Conformational Dynamics
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes that occur over time. These simulations are crucial for validating docking results and gaining a deeper understanding of the binding mechanism.
MD simulations of thiazole (B1198619) Schiff base derivatives containing a phenyl ring have been used to assess the stability of the ligand-receptor complex. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to determine the stability of the complex throughout the simulation. nih.gov Such studies have shown that the derivatives can remain stably bound within the active site of their target receptors. nih.gov
In Silico Screening and Virtual Ligand Design for Novel this compound Analogs
In silico screening and virtual ligand design are computational strategies that enable the rapid evaluation of large libraries of compounds to identify potential drug candidates. These methods are particularly valuable for designing novel analogs of this compound with improved properties.
The process often begins with the design of a virtual library of compounds based on a core scaffold, such as 4-phenyl-4H-chromene. globalresearchonline.net These virtual compounds are then screened against specific biological targets using molecular docking and other computational tools. This approach allows researchers to prioritize which compounds to synthesize and test experimentally, saving time and resources. For example, a study on 4-phenyl-4H-chromene analogues involved designing a group of compounds with substitutions at the 4th and 7th positions and then computationally evaluating their binding affinity to anticancer and anti-inflammatory targets. globalresearchonline.net
Computational Analysis of Reaction Mechanisms and Stereoselectivity in Synthesis
Computational chemistry plays a significant role in understanding and predicting the outcomes of chemical reactions. For the synthesis of chromone (B188151) derivatives, computational methods can be used to analyze reaction mechanisms and predict stereoselectivity.
In the synthesis of 2-pentylchroman-4-one, a related chromanone, the bromination step resulted in a diastereomeric mixture. acs.org Computational studies were employed to confirm the higher stability of the major (cis) product, providing a theoretical basis for the observed experimental outcome. acs.org This demonstrates how computational analysis can complement experimental work in synthetic chemistry.
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion) in Preclinical Assessment
The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the preclinical phase of drug development. In silico ADMET prediction tools have become increasingly popular as they offer a rapid and cost-effective way to evaluate the pharmacokinetic profile of a compound before it is synthesized.
Several online tools and software packages are available for ADMET prediction. For instance, the SwissADME web tool can be used to calculate a range of physicochemical properties and predict ADME parameters, such as gastrointestinal absorption and blood-brain barrier permeation. amazonaws.commdpi.com Studies on various chromene derivatives have utilized such tools to assess their drug-likeness based on criteria like Lipinski's rule of five. researchgate.net The BOILED-Egg model, another feature of SwissADME, can predict the passive gastrointestinal absorption and brain penetration of small molecules. nih.gov
The following table provides examples of ADMET parameters that are commonly predicted using in silico methods.
| ADMET Parameter | Prediction Method/Tool | Significance |
| Absorption | SwissADME (BOILED-Egg model), Molinspiration | Predicts gastrointestinal absorption and oral bioavailability. nih.govmdpi.com |
| Distribution | SwissADME | Predicts blood-brain barrier permeation. amazonaws.com |
| Metabolism | Not explicitly detailed in provided results | Predicts how the compound is broken down in the body. |
| Excretion | Not explicitly detailed in provided results | Predicts how the compound is eliminated from the body. |
| Toxicity | Not explicitly detailed in provided results | Predicts potential toxic effects. |
| Drug-likeness | Lipinski's Rule of Five (via various software) | Assesses the likelihood of a compound being an orally active drug. researchgate.net |
These computational predictions help in the early identification of compounds with poor pharmacokinetic profiles, allowing researchers to focus on more promising candidates.
Applications of 7 Fluoro 2 Phenyl 4h Chromen 4 One in Chemical Biology and Advanced Materials
Development as Fluorescent Probes for Biochemical and Cellular Studies
The inherent fluorescence of the 2-phenyl-4H-chromen-4-one (flavone) core makes its derivatives attractive candidates for the development of fluorescent probes. These probes are instrumental in visualizing and quantifying biological processes. However, detailed studies characterizing 7-fluoro-2-phenyl-4H-chromen-4-one specifically for these applications are limited in publicly available scientific literature.
An extensive review of current research literature does not yield specific photophysical data such as quantum yield, Stokes shift, or detailed excitation and emission spectra for this compound. While the parent flavone (B191248) scaffold and its hydroxylated derivatives are known to be fluorescent, the precise impact of the 7-fluoro substitution on these properties has not been explicitly documented. Characterization of these parameters would be a critical first step in evaluating its potential as a fluorescent probe.
The solid-state emission properties of this compound have not been specifically reported. Research into the solid-state fluorescence of organic compounds is a growing field for applications in technologies like organic light-emitting diodes (OLEDs), but studies have not yet focused on this particular molecule.
Utilization as a Scaffold for the Discovery of New Bioactive Compounds
The most significant application of this compound documented in scientific literature is its use as a structural scaffold for the synthesis and discovery of new bioactive compounds. nih.gov The flavone core is a well-established "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.
In a recent study aimed at developing inhibitors for inositol (B14025) polyphosphate 6-kinase 2 (IP6K2), an enzyme implicated in various diseases, this compound was synthesized as a key intermediate. nih.gov The synthesis was achieved in a high yield from its chalcone (B49325) precursor, (E)-1-(4-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one, demonstrating its accessibility for creating diverse chemical libraries. nih.gov This research underscores the value of the this compound framework in generating novel flavonoid analogs for biological screening and drug discovery programs. nih.gov
| Compound Synthesis Data | |
| Product | This compound |
| Precursor | (E)-1-(4-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one |
| Reaction | Iodine-mediated cyclization in DMSO |
| Yield | 90% |
| Data sourced from a 2023 study on flavonoid-based IP6K2 inhibitors. nih.gov |
Exploration in Material Science for Functional Materials
The incorporation of fluorine into organic structures is a key strategy in materials science for creating functional materials with unique electronic and physical properties. nih.gov Fluorine-containing compounds are actively researched for applications ranging from liquid crystals to advanced polymers. nih.govacs.org While the potential for fluorinated chromenones like this compound in this field is recognized, specific studies detailing its exploration or integration into functional materials have not yet been published. acs.org Its synthesis and chemical characterization provide a foundation for future research into its potential optical, electronic, or other material properties. nih.govsemanticscholar.org
Future Directions and Emerging Research Avenues for 7 Fluoro 2 Phenyl 4h Chromen 4 One
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern drug discovery. For 7-fluoro-2-phenyl-4H-chromen-4-one and its analogs, research is ongoing to refine existing synthetic protocols and discover new ones that offer improved yields, reduced environmental impact, and greater accessibility to a diverse range of derivatives.
A common approach to synthesizing the 7-fluoro-flavonoid core involves a multi-step process. nih.govtandfonline.com This typically begins with the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative to form a chalcone (B49325) intermediate. nih.govtandfonline.com For instance, the reaction of 1-(4-fluoro-2-hydroxyphenyl)ethan-1-one with benzaldehyde, catalyzed by barium hydroxide (B78521) in methanol, yields the corresponding (E)-1-(4-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. nih.govtandfonline.com This intermediate is then subjected to an oxidative cyclization using iodine in dimethyl sulfoxide (B87167) (DMSO) to afford this compound in high yield. nih.govtandfonline.com
| Starting Material 1 | Starting Material 2 | Key Reagents | Intermediate | Final Product | Reference |
|---|---|---|---|---|---|
| 1-(4-fluoro-2-hydroxyphenyl)ethan-1-one | Benzaldehyde | Barium hydroxide, Methanol | (E)-1-(4-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | This compound | nih.govtandfonline.com |
| Iodine, DMSO |
Future research in this area is likely to focus on the development of one-pot synthesis, the use of greener solvents and catalysts, and the exploration of flow chemistry techniques to enable continuous and scalable production. Furthermore, investigations into alternative synthetic strategies, such as those that avoid the use of harsh reagents or protecting groups, will be crucial for enhancing the sustainability of producing this class of compounds. One study has revisited the Balz–Schiemann reaction, a classic method for introducing fluorine into aromatic rings, and explored its application under catalyst- and additive-free conditions using various solvents. acs.orgnih.gov This research demonstrates the potential for developing more efficient and milder procedures for synthesizing fluorinated aromatics, which could be applied to the synthesis of this compound and its precursors. acs.orgnih.gov
Identification and Validation of New Molecular Targets for Therapeutic Intervention
A critical aspect of future research will be to identify and validate the molecular targets through which this compound and its derivatives exert their biological effects. Recent studies have made significant strides in this area, identifying inositol (B14025) hexakisphosphate kinase 2 (IP6K2) as a key target. nih.gov IP6Ks are involved in the synthesis of inositol pyrophosphates, which are important signaling molecules in various cellular processes. nih.gov Dysregulation of IP6K activity has been implicated in diseases such as diabetes and obesity, making it a promising therapeutic target. nih.gov
Structure-activity relationship (SAR) studies have shown that the flavonoid scaffold can be modified to create potent and selective inhibitors of IP6K2. nih.gov For example, a derivative of the flavonoid family, compound 20s in one study, was identified as a potent IP6K2 inhibitor with an IC50 value of 0.55 µM, demonstrating greater potency than the naturally occurring flavonoid, quercetin (B1663063). nih.gov This compound also exhibited selectivity for IP6K2 over other isoforms, IP6K1 and IP6K3. nih.gov The core structure of this compound serves as a foundational scaffold for these more complex, substituted derivatives. nih.gov
Future investigations should aim to:
Screen this compound and its analogs against a broader panel of kinases and other enzymes to identify additional molecular targets.
Utilize chemoproteomics and other target identification technologies to uncover novel binding partners in an unbiased manner.
Validate these newly identified targets using genetic and pharmacological approaches in relevant cellular and animal models of disease.
Another potential area of investigation is the compound's effect on ion channels, as related small molecules have been shown to target TRPC6 channels, which are involved in calcium ion transport. evitachem.com
Development of Targeted Compound Libraries Based on SAR Insights
The initial SAR studies on flavonoid-based IP6K2 inhibitors have provided a solid foundation for the rational design of more potent and selective compounds. nih.gov The synthesis of a series of fluoro-substituted flavonoid derivatives with various functional groups on the B ring has allowed for the exploration of how different substituents impact inhibitory activity. nih.gov
| Compound | Modification | Target | Key Finding | Reference |
|---|---|---|---|---|
| This compound (scaffold) | Core flavonoid structure with fluorine at the 7-position. | IP6K2 | Serves as a foundational structure for more potent inhibitors. | nih.gov |
| Compound 20s (a flavonoid derivative) | Specific substitutions on the flavonoid scaffold. | IP6K2 | IC50 of 0.55 µM, showing higher potency than quercetin and selectivity for IP6K2. | nih.gov |
Future efforts in this domain will involve the creation of focused compound libraries based on these SAR insights. Key strategies will include:
Systematic modification of the flavonoid core: Introducing a wider range of substituents at various positions on both the A and B rings to probe the chemical space around the active site of the target protein.
Scaffold hopping: Replacing the chromen-4-one core with other heterocyclic systems while retaining the key pharmacophoric features to discover novel intellectual property and potentially improved pharmacokinetic properties.
Fragment-based drug discovery: Using smaller fragments of the this compound structure to identify key binding interactions, which can then be elaborated into more potent lead compounds.
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
To gain a deeper understanding of the mechanism of action of this compound, the integration of "omics" technologies will be indispensable. These high-throughput approaches can provide a global view of the cellular response to compound treatment.
Transcriptomics (RNA-seq): Can reveal changes in gene expression profiles induced by the compound, helping to identify downstream signaling pathways and potential off-target effects.
Proteomics: Can be used to identify changes in protein expression and post-translational modifications, providing further insights into the compound's mechanism of action.
Metabolomics: Can analyze changes in the cellular metabolome, offering a functional readout of the compound's impact on cellular biochemistry.
By combining these omics datasets, researchers can construct a comprehensive picture of the molecular events triggered by this compound, leading to a more complete understanding of its therapeutic potential and potential liabilities.
Synergistic Experimental and Computational Strategies for Optimized Drug Design
The synergy between experimental and computational approaches is a powerful paradigm in modern drug discovery. For this compound, this integration will be crucial for accelerating the development of optimized drug candidates.
Computational strategies that can be employed include:
Molecular docking: To predict the binding mode of this compound and its analogs within the active site of their molecular targets. This can help to rationalize observed SAR and guide the design of new compounds with improved binding affinity.
Molecular dynamics (MD) simulations: To study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of conformational changes.
Quantitative Structure-Activity Relationship (QSAR) modeling: To develop mathematical models that correlate the chemical structure of the compounds with their biological activity, enabling the prediction of the potency of virtual compounds.
Experimental validation will remain essential to confirm the predictions of these computational models. This iterative cycle of computational design, chemical synthesis, and biological testing will be a key driver of progress in optimizing the therapeutic potential of this compound.
Q & A
Q. What are the common synthetic routes for 7-fluoro-2-phenyl-4H-chromen-4-one and its derivatives?
A widely used method involves base-catalyzed cyclization of (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in ethanol with sodium hydroxide and hydrogen peroxide (30%) to yield fluorinated chromenones . Alternative approaches include Lewis acid-mediated reactions, such as FeCl₃-catalyzed one-pot syntheses using substituted phenols and ethyl phenylpropiolate in THF . Optimization of solvent systems (e.g., DMF with K₂CO₃) and stoichiometric ratios of propargyl bromide can enhance regioselectivity .
Q. How can researchers confirm the molecular structure of this compound after synthesis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard, employing programs like SHELXL for refinement and WinGX for data processing . For preliminary validation, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, characteristic carbonyl (C=O) peaks near 170 ppm in ¹³C NMR and fluorine coupling patterns in ¹H NMR confirm structural motifs .
Q. What analytical techniques are critical for characterizing the purity of fluorinated chromenone derivatives?
Reverse-phase HPLC with UV detection (e.g., 254 nm) and LC-MS are essential for assessing purity (>95%) . Differential scanning calorimetry (DSC) can identify polymorphic impurities, while elemental analysis validates stoichiometry. Gas chromatography (GC) is less effective due to the compound’s low volatility .
Q. What role do substituents play in the crystallization behavior of this compound?
Substituents like methoxy or hydroxyl groups influence hydrogen bonding networks, affecting crystal packing. For instance, para-substituted phenyl groups enhance π-π stacking, while ortho-substituents introduce steric hindrance, leading to disordered structures . Graph set analysis (e.g., Etter’s rules) can predict hydrogen-bonding motifs .
Q. How can hydrogen bonding patterns be analyzed in fluorinated chromenone crystals?
Hydrogen bonding is characterized via SC-XRD, with emphasis on donor-acceptor distances (e.g., O–H···O < 2.5 Å) and angles (>120°). Software like Mercury or CrystalExplorer visualizes interactions, while topology analysis (e.g., R₂²(8) motifs) identifies supramolecular architectures .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of fluorinated chromenone derivatives?
Design of experiments (DoE) methodologies, such as response surface modeling, can identify optimal temperature, solvent polarity, and catalyst loading. For example, replacing ethanol with DMF in propargylation reactions increased yields from 65% to 88% by reducing side-product formation . Microwave-assisted synthesis may further accelerate cyclization kinetics .
Q. What strategies are effective in resolving contradictions between experimental spectral data and computational predictions?
Discrepancies in NMR chemical shifts (e.g., fluorine deshielding effects) can arise from solvation or conformational flexibility. Hybrid DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM) improve agreement with experimental data. Cross-validation using 2D NMR (COSY, NOESY) clarifies ambiguous assignments .
Q. How can computational modeling be integrated with crystallographic data to study fluorinated chromenone interactions?
Molecular docking (e.g., AutoDock Vina) paired with SC-XRD-derived structures predicts binding affinities to biological targets like kinases or CYP450 enzymes . Molecular dynamics simulations (100 ns trajectories) assess stability of ligand-receptor complexes, with RMSD/RMSF metrics validating conformational dynamics .
Q. What methodologies are recommended for analyzing structure-activity relationships in fluorinated chromenone derivatives?
Systematic SAR studies require synthesizing analogs with variations at positions 2 (phenyl), 3 (methyl/hydroxyl), and 7 (fluoro/methoxy). Biological assays (e.g., antimicrobial MIC tests) combined with QSAR models (e.g., CoMFA) identify pharmacophores. For instance, 7-fluoro substitution enhances lipophilicity, improving membrane permeability .
Q. How should researchers address challenges in phase identification during X-ray crystallography of fluorinated chromenones?
Twinning or pseudo-symmetry in crystals can complicate phase solutions. Using SHELXD for dual-space recycling and SHELXE for density modification improves phase reliability . For severe twinning, high-resolution data (≤1.0 Å) and the TWINLAW tool in PLATON resolve overlapping reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
